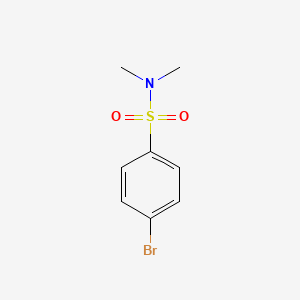

4-Bromo-N,N-dimethylbenzenesulfonamide

Description

Contextualization within Benzenesulfonamide (B165840) Chemistry Research

The benzenesulfonamide structural motif is a cornerstone in medicinal chemistry and drug discovery. ontosight.aidrugbank.com Compounds containing this functional group have been extensively investigated and are known to exhibit a wide array of biological activities. tandfonline.comresearchgate.net The versatility of the benzenesulfonamide core allows for the introduction of various substituents, which can significantly modify the physical, chemical, and biological properties of the resulting derivatives. ontosight.ai

Research has demonstrated that benzenesulfonamide derivatives can function as:

Enzyme Inhibitors: They are a well-established class of inhibitors for enzymes such as carbonic anhydrases, acetylcholinesterase, and cyclooxygenase-2. drugbank.comacs.org

Antimicrobial Agents: The sulfonamide group is a key pharmacophore in many antibacterial drugs. researchgate.net

Anticancer and Anti-inflammatory Agents: Various derivatives have been explored for their potential in oncology and as anti-inflammatory drugs. ontosight.ai

The academic interest in a specific compound like 4-Bromo-N,N-dimethylbenzenesulfonamide stems from its place within this broader, therapeutically significant family of molecules. The presence of a bromine atom on the benzene (B151609) ring provides a reactive site for further chemical modifications, such as cross-coupling reactions, which are fundamental in the synthesis of more complex drug candidates. datapdf.comacs.org

Scope of Academic Inquiry into the Compound

The primary focus of academic and industrial inquiry into this compound is its utility in organic synthesis. datapdf.com It is not typically studied as a final, biologically active product itself, but rather as a versatile intermediate. Its commercial availability as a specialty chemical for research underscores its role as a starting material. scbt.comfishersci.nofrontierspecialtychemicals.com

The scope of research involving this compound includes:

Development of Synthetic Methodologies: The compound can be used as a substrate to test and develop new synthetic reactions. The bromine atom allows for transformations like Suzuki, Heck, or Sonogashira coupling, enabling the formation of new carbon-carbon bonds to build more elaborate molecular architectures.

Synthesis of Analog Libraries: In drug discovery programs, this compound can serve as a common precursor for the synthesis of a library of related compounds. By reacting the bromo- group with different reagents, chemists can systematically vary the structure to explore structure-activity relationships (SAR).

Proteomics Research: The compound is listed as a product for proteomics research, suggesting its potential use in creating chemical probes or reagents for studying proteins and their functions. scbt.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAUNPZZVCXYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220968 | |

| Record name | Benzenesulfonamide, p-bromo-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-60-8 | |

| Record name | 4-Bromo-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, p-bromo-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 707-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 707-60-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-N,N-dimethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF3K42EQT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo N,n Dimethylbenzenesulfonamide

Established Synthetic Routes to 4-Bromo-N,N-dimethylbenzenesulfonamide

The traditional synthesis of this compound typically follows a linear sequence where a commercially available, pre-functionalized benzene (B151609) derivative is converted into the final product. The most common and direct pathway involves the reaction of 4-bromobenzenesulfonyl chloride with dimethylamine (B145610). Alternatively, the molecule can be assembled by first creating N,N-dimethylbenzenesulfonamide and then introducing the bromine atom via electrophilic aromatic substitution.

Sulfonylation Reactions in its Synthesis

The foundational step in the most prevalent synthetic route is the formation of the sulfonyl chloride precursor. This involves the halosulfonation of bromobenzene (B47551). The reaction of bromobenzene with chlorosulfonic acid is a classic example of electrophilic aromatic substitution, where the potent electrophile, sulfur trioxide (generated in situ or present in fuming sulfuric acid), attacks the aromatic ring. Due to the ortho-, para-directing nature of the bromine substituent, this reaction yields a mixture of isomers, with the para-substituted product, 4-bromobenzenesulfonyl chloride, being the major and desired product due to steric hindrance at the ortho positions.

This key intermediate, 4-bromobenzenesulfonyl chloride, is a stable, crystalline solid that serves as the immediate precursor for the subsequent amination step. sigmaaldrich.com

Bromination Strategies for Aromatic Substitution

An alternative synthetic strategy involves introducing the bromine atom at a later stage. In this approach, the starting material is N,N-dimethylbenzenesulfonamide. This compound is then subjected to electrophilic aromatic bromination. The sulfonamide group (-SO₂N(CH₃)₂) is a deactivating but ortho-, para-directing group. Therefore, direct bromination will yield a mixture of ortho- and para-isomers.

Common brominating agents for this transformation include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS). organic-chemistry.org The use of NBS can sometimes offer milder reaction conditions. nsf.gov The challenge in this route is achieving high regioselectivity for the desired para-isomer over the ortho-isomer. Separation of these isomers can be difficult, making this route less common for the specific preparation of the pure 4-bromo isomer compared to the route starting from 4-bromobenzenesulfonyl chloride.

Table 1: Comparison of Bromination Strategies

| Strategy | Starting Material | Brominating Agent | Key Feature |

|---|---|---|---|

| Route A | Bromobenzene | Chlorosulfonic Acid | Bromine is present from the start; key step is sulfonylation. |

| Route B | N,N-dimethylbenzenesulfonamide | Br₂/FeBr₃ or NBS | Bromination is the key step; potential for isomeric mixtures. organic-chemistry.org |

N,N-Dimethylamination in Sulfonamide Formation

This step is the final transformation in the most common synthetic pathway and is a classic nucleophilic acyl substitution reaction. The precursor, 4-bromobenzenesulfonyl chloride sigmaaldrich.com, possesses a highly electrophilic sulfur atom, which is readily attacked by a nucleophile. In this case, the nucleophile is dimethylamine ((CH₃)₂NH).

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the dimethylamine, which would render it non-nucleophilic. Common bases include pyridine (B92270) or an excess of dimethylamine itself.

The reaction scheme is as follows: BrC₆H₄SO₂Cl + 2 (CH₃)₂NH → BrC₆H₄SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

This reaction is generally high-yielding and efficient, providing a straightforward method to obtain the target compound from its sulfonyl chloride precursor.

Advanced Synthetic Approaches and Innovations

While the established routes are reliable, modern organic synthesis seeks to improve upon them by developing catalytic and more selective methods. These advanced approaches aim to reduce waste, improve atom economy, and provide access to a wider range of related compounds (analogues) with high precision.

Catalytic Methods in Bromosulfonamide Synthesis

Recent advancements in catalysis offer potential alternatives to classical methods. For instance, transition-metal-catalyzed cross-coupling reactions could be envisioned for the synthesis of arylsulfonamides. A nickel-catalyzed C-N cross-coupling reaction has been reported for the synthesis of N,N-diarylsulfonamides from aryl bromides and N-arylsulfonamides, which could be adapted for N-alkylation. organic-chemistry.org

Furthermore, catalytic methods for aromatic bromination have been developed that enhance the reactivity of agents like NBS. The use of Lewis basic additives can activate NBS through halogen bonding, increasing the electrophilicity of the bromine atom and allowing for bromination under milder conditions. nsf.gov Such catalytic systems could improve the regioselectivity and efficiency of the bromination of N,N-dimethylbenzenesulfonamide, making that synthetic route more viable.

Table 2: Examples of Catalytic Approaches in Sulfonamide Synthesis

| Reaction Type | Catalyst System | Potential Application | Reference |

|---|---|---|---|

| N-Alkylation | Mn(I) PNP pincer complex | Alkylation of sulfonamides with alcohols | organic-chemistry.org |

| C-N Cross-Coupling | Ni(cod)(DQ) | Coupling of aryl bromides with sulfonamides | organic-chemistry.org |

| Aromatic Bromination | Mandelic Acid / NBS | Catalytic activation of NBS for regioselective bromination | nsf.gov |

Chemo- and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound, where the position of the bromine or the nature of the substituents is varied, requires precise control over chemical reactions. Chemo- and regioselectivity are paramount in this context.

For example, synthesizing a polysubstituted analogue requires careful consideration of the directing effects of the existing functional groups. A bromo-substituent is ortho-, para-directing, while a sulfonamide group is also ortho-, para-directing. If both were present on a ring, a subsequent electrophilic substitution would be directed to positions activated by both groups, requiring strategic blocking or specific catalytic methods to achieve a different substitution pattern.

Advanced methods, such as palladium-catalyzed intramolecular Heck reactions, have been used to achieve regioselective synthesis of complex arylsulfonyl heterocycles starting from bromoallyl sulfones. rsc.org This highlights how modern catalytic processes can be employed to build complex molecular architectures based on the sulfonamide scaffold with a high degree of control, enabling the synthesis of diverse and specific analogues that would be difficult to access through classical methods.

Green Chemistry Approaches to its Production

The synthesis of arylsulfonamides, including this compound, has traditionally relied on methods that can be environmentally taxing. However, the principles of green chemistry are increasingly being applied to mitigate these impacts. Research into more sustainable synthetic routes focuses on the use of less hazardous solvents, alternative energy sources, and more efficient catalytic systems.

One eco-friendly approach involves conducting synthesis in aqueous media, which significantly reduces the reliance on volatile organic compounds (VOCs). An expeditious synthesis of benzenemethanesulfonamides has been successfully achieved in water at room temperature, resulting in excellent yields and enhanced reaction rates. researchgate.net While not specific to this compound, this methodology demonstrates the potential for water-based synthesis for this class of compounds.

Electrochemical methods also present a promising green alternative. The synthesis of various sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine has been accomplished through the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids. rsc.org This reaction, carried out in an aqueous ethanol (B145695) solution at a neutral pH, produced pure N,N-diarylsulfonyl derivatives in good yields (55–76%). rsc.org Such electrochemical syntheses often proceed under mild conditions without the need for harsh reagents.

Furthermore, the development of solvent-free reactions and the use of ultrasound or microwave assistance are key green chemistry strategies. nih.gov For instance, sonochemical and microwave-assisted methods have been developed for the synthesis of sulfonamide derivatives of cyclic arylguanidines, often using water as a solvent, which leads to high efficiency and rapid reaction times. nih.gov These techniques reduce energy consumption and reaction times, contributing to a more sustainable process.

The following table summarizes green chemistry approaches applicable to the synthesis of sulfonamides.

| Green Chemistry Approach | Description | Potential Advantages | Reference Example |

|---|---|---|---|

| Aqueous Medium Synthesis | Utilizing water as the primary solvent instead of volatile organic compounds (VOCs). | Reduced environmental impact, enhanced reaction rates, improved safety. | Expeditious synthesis of benzenemethanesulfonamides at room temperature. researchgate.net |

| Electrochemical Synthesis | Using electrical current to drive chemical reactions, often under mild conditions. | High purity of products, reduced need for harsh reagents, good yields. | Synthesis of disulfonamide derivatives in aqueous ethanol at neutral pH. rsc.org |

| Ultrasound/Microwave Assistance | Employing alternative energy sources to accelerate reaction rates and improve efficiency. | Shorter reaction times, increased yields, lower energy consumption. | Sonochemical synthesis of cyclic arylguanidine sulfonamide derivatives in water. nih.gov |

This compound as a Versatile Synthetic Intermediate

The chemical structure of this compound, featuring a reactive bromine atom and a stable sulfonamide group, makes it a valuable intermediate in organic synthesis. The bromine atom can be readily substituted or participate in cross-coupling reactions, while the sulfonamide moiety can direct reactions or be a key functional group in the final product.

Utility in the Construction of Complex Organic Architectures

The brominated aromatic ring of this compound serves as a versatile scaffold for building more complex molecular structures. The bromine atom is a key functional handle for carbon-carbon bond-forming reactions, most notably the Suzuki cross-coupling reaction. This allows for the attachment of various aryl or alkyl groups, extending the carbon skeleton and creating intricate architectures.

For example, in a parallel synthesis, the related compound N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was used in Suzuki coupling reactions with various aryl boronic acids. mdpi.com This reaction, catalyzed by a palladium complex, demonstrates how the bromo-aryl moiety is a reliable platform for constructing biaryl systems, which are common motifs in complex organic molecules. mdpi.com The ability to systematically introduce diverse substituents via cross-coupling makes this compound a useful building block for creating libraries of compounds with varied structural features.

Precursor in Heterocyclic Synthesis

The sulfonamide group and the reactive bromine atom on the aromatic ring make this compound a suitable precursor for the synthesis of various heterocyclic compounds. The sulfonamide nitrogen can act as a nucleophile or be incorporated into a heterocyclic ring system.

While direct examples involving this compound are specific, the synthesis of related sulfonamide-containing heterocycles illustrates the potential pathways. For instance, new sulfonamide-based Schiff base ligands have been synthesized from 4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonamide. researchgate.net These ligands, upon reaction with metal ions, form complexes with octahedral or square-planar geometries. researchgate.net This highlights how the sulfonamide framework can be elaborated to include heterocyclic systems like oxazoles. Furthermore, the synthesis of fused ring pyrimidinones (B12756618) and thiones has been achieved using N,N,N',N'-tetrabromobenzene-1,3-disulfonamide as a reagent, showcasing the role of brominated sulfonamides in facilitating complex cyclization reactions to form heterocyclic structures. researchgate.net

Role in Pharmaceutical Intermediate Development

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial sulfa drugs. ijcce.ac.ir Consequently, this compound is a valuable intermediate in the development of new pharmaceutical compounds. Its structure allows for modification at the bromine position to probe structure-activity relationships (SAR).

The bromo-sulfonamide motif is instrumental in designing enzyme inhibitors. For example, related compounds have been used in SAR studies of carbonic anhydrase and protease inhibitors, where the bromo-substituent helps to probe hydrophobic pockets within the enzyme's active site. evitachem.com The synthesis of N-acylsulfonamides, a class of compounds with significant biological activity, often starts from primary sulfonamides. dergipark.org.tr These compounds have shown potential as treatments for Alzheimer's disease and as antibacterial agents. dergipark.org.tr The versatility of the bromine atom allows for the introduction of various functional groups, enabling the optimization of a compound's pharmacological profile.

The following table presents examples of complex molecules and pharmaceutical precursors derived from related bromo-sulfonamide structures, illustrating the synthetic utility of this class of compounds.

| Starting Material Class | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Bromo-aryl Sulfonamides | Suzuki Cross-Coupling | Biaryl Sulfonamides | Construction of complex organic frameworks and potential enzyme inhibitors. mdpi.com |

| Amino-aryl Sulfonamides | Schiff Base Formation / Cyclization | Heterocyclic Sulfonamides (e.g., Oxazoles) | Development of metal-coordinating ligands and precursors to bioactive heterocycles. researchgate.net |

| Bromo-aryl Sulfonamides | Multi-component Cyclization | Fused Pyrimidinones | Efficient synthesis of complex heterocyclic systems with potential biological activity. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo N,n Dimethylbenzenesulfonamide

Electrophilic and Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a focal point for numerous substitution reactions. The strong electron-withdrawing effect of the para-sulfonamide group activates the aromatic ring towards nucleophilic attack, while also enabling a range of transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of 4-Bromo-N,N-dimethylbenzenesulfonamide, the N,N-dimethylsulfonamide group at the para position provides the necessary activation for this transformation by stabilizing the negatively charged intermediate.

The SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org The first step, which is generally rate-determining, involves the attack of a nucleophile on the carbon atom bearing the bromine atom. youtube.com This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this complex is delocalized onto the electron-withdrawing sulfonamide group, which lowers the activation energy for its formation. youtube.com In the second, faster step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.com

The reactivity of aryl halides in SNAr reactions is influenced by the nature of the leaving group. Contrary to SN1 and SN2 reactions, where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the most reactive halide. youtube.com This is attributed to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. However, reactions with aryl bromides are common and proceed effectively, especially with strong nucleophiles or under forcing conditions. researchgate.net

Computational studies on related halobenzenes have provided insights into the reaction mechanism, suggesting that for some substrates with chloro or bromo leaving groups, the reaction may proceed through a concerted mechanism rather than a stepwise one involving a distinct Meisenheimer intermediate. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions This table is illustrative and based on general principles of SNAr reactions.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Ammonia (NH₃) | 4-Amino-N,N-dimethylbenzenesulfonamide | High temperature, pressure, in a suitable solvent |

| Sodium Methoxide (NaOMe) | 4-Methoxy-N,N-dimethylbenzenesulfonamide | Methanol, reflux |

| Piperidine | 4-(Piperidin-1-yl)-N,N-dimethylbenzenesulfonamide | DMSO, elevated temperature |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. This compound can readily participate in reactions like the Suzuki and Heck couplings.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction typically proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base. liverpool.ac.uk

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table presents plausible reaction parameters based on established protocols for similar aryl bromides.

| Reaction Type | Coupling Partner | Catalyst System | Product | Typical Yield |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N,N-Dimethyl-[1,1'-biphenyl]-4-sulfonamide | High |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-((E)-2-Phenylvinyl)-N,N-dimethylbenzenesulfonamide | Good to High |

| Suzuki | 4-Methylphenylboronic acid | PdCl₂(dppf), K₂CO₃ | N,N,4'-Trimethyl-[1,1'-biphenyl]-4-sulfonamide | High |

Beyond palladium, other transition metals such as copper, nickel, and iron are effective catalysts for cross-coupling reactions involving aryl halides.

Copper-catalyzed reactions , often referred to as Ullmann-type couplings, are particularly useful for forming carbon-heteroatom bonds. For instance, the N-arylation of sulfonamides with aryl bromides can be achieved under mild conditions using a copper catalyst. lookchem.com These reactions provide an alternative route to N-aryl sulfonamides without relying on the coupling of potentially genotoxic sulfonyl chlorides and aromatic amines. lookchem.com

Nickel-catalyzed cross-coupling reactions , such as the Kumada coupling, utilize Grignard reagents as nucleophiles. nih.gov Nickel catalysts are often more cost-effective than palladium and can exhibit unique reactivity. researchgate.net

Iron-catalyzed cross-coupling reactions have gained attention as a more sustainable and economical alternative to palladium and nickel. researchgate.netprinceton.edu Iron catalysts can promote the coupling of aryl halides with a variety of organometallic reagents, including Grignard reagents. mdpi.com

Reactions Involving the Sulfonamide Functional Group

The N,N-dimethylsulfonamide group is generally stable. However, under specific conditions, it can undergo reactions involving either derivatization or cleavage.

The nitrogen atom in this compound is tertiary, meaning it is bonded to the sulfonyl group and two methyl groups. Consequently, it lacks a proton and cannot undergo typical derivatization reactions that occur at the nitrogen of primary or secondary sulfonamides, such as N-alkylation or N-acylation, without prior modification. Any further functionalization at the nitrogen center would necessitate the cleavage of one or both of the N-methyl bonds, a process that falls under the category of cleavage reactions.

While sulfonamides are often used as protecting groups due to their stability, the cleavage of the carbon-nitrogen bond is an important transformation. Recent research has explored novel methods for the dealkylation of tertiary sulfonamides.

An electrically-driven N(sp²)–C(sp³) bond cleavage reaction has been developed, offering a green and sustainable approach for sulfonamide deprotection. researchgate.net This electrochemical method uses electrons as the oxidant and can be performed in both batch and flow conditions. This technique allows for the selective removal of N-alkyl groups from tertiary sulfonamides. For instance, the anodic oxidation of N-substituted p-toluenesulfonamides can lead to mono- or di-dealkylation products. researchgate.net

Another approach involves the palladium-catalyzed activation of the C-N bond in tertiary amines, which can then react with tertiary amides in a transamidation reaction. rsc.org Furthermore, a method utilizing allyl bromide has been shown to mediate the selective cleavage of the C-N bond in amides, providing a platform to access a range of nitrogen-containing functional groups, including primary amides and sulfonamides from more complex structures. nih.govorganic-chemistry.org

Oxidation-Reduction Pathways of the Sulfonyl Moiety

The sulfonyl group in arylsulfonamides is generally stable under many oxidizing and reducing conditions. However, specific reagents and conditions can induce redox transformations, primarily leading to the cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds, or modifications of the groups attached to the sulfonamide.

Oxidation Pathways:

The direct oxidation of the sulfur atom in a sulfonamide is challenging due to its high oxidation state (+6). Most oxidative transformations involving sulfonamides occur at other parts of the molecule or lead to the formation of reactive intermediates. For instance, the oxidation of related N-ynylsulfonamides can lead to the formation of N-sulfonyl-2-aryloxoacetamides, where the reaction occurs at the alkyne moiety rather than the sulfonyl group. In some advanced oxidation processes, such as with ozone, degradation pathways are proposed to be initiated by attacks on the aromatic ring or the N-alkyl groups, rather than direct oxidation of the sulfonyl sulfur. researchgate.net

Reduction Pathways:

Reduction of the sulfonyl moiety in arylsulfonamides typically involves the cleavage of the S-N or S-C bond. These reactions often proceed through radical or anionic intermediates.

Reductive Cleavage of the S-N Bond: The S-N bond in sulfonamides can be cleaved under reductive conditions. Light-driven processes using organophotocatalysts like thioureas in the presence of a reducing agent can achieve this transformation under mild conditions. researchgate.net Theoretical investigations suggest that following a proton-coupled electron transfer, the cleavage proceeds via a transition state with an elongated N–S bond. researchgate.net This reductive photocleavage is a valuable method for the deprotection of amines.

Formation of Sulfonyl Radical Intermediates: A modern approach to functionalizing sulfonamides involves their conversion into sulfonyl radical intermediates. acs.org This can be achieved through photocatalysis where readily formed N-sulfonylimines act as precursors to sulfonyl radicals. acs.org These versatile intermediates can then participate in various reactions, such as hydrosulfonylation of alkenes. acs.org

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling its reactivity and designing new synthetic applications. This section explores kinetic isotope effect studies, the isolation of reaction intermediates, and computational studies that shed light on these mechanisms.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org The replacement of hydrogen with deuterium (B1214612) (a deuterium effect, kH/kD) is commonly used. libretexts.org

While specific KIE studies on this compound are not extensively documented, studies on related aromatic sulfonation and sulfonylation reactions provide mechanistic insights. For example, the sulfonation of benzene with sulfur trioxide exhibits a primary kinetic isotope effect (kH/kD > 1), suggesting that the C-H bond breaking is part of the rate-determining step. researchgate.net In contrast, the accompanying sulfonylation reaction to form diphenylsulfone shows a kH/kD close to 1, indicating that C-H bond cleavage is not rate-limiting in that process. researchgate.net

For reactions involving the sulfonamide moiety itself, a KIE could be used to probe, for example, the mechanism of base-catalyzed hydrolysis or nucleophilic substitution at the sulfur center. A significant primary KIE would be expected if the abstraction of a proton from a carbon adjacent to the sulfonyl group, or from the nitrogen of a secondary sulfonamide, were the rate-determining step.

| Reaction Type | Isotopic Substitution | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| Benzene Sulfonation | C6H6 vs. C6D6 | 1.25 - 1.35 | C-H bond breaking is part of the rate-determining step. researchgate.net |

| Benzene Sulfonylation | C6H6 vs. C6D6 | ~0.95 | C-H bond breaking is not the rate-determining step. researchgate.net |

The direct observation, trapping, or isolation and characterization of reaction intermediates provides strong evidence for a proposed reaction mechanism. In the chemistry of arylsulfonamides, several types of reactive intermediates have been identified.

Zwitterionic Intermediates: In reactions of tertiary sulfonamides with thermally generated benzynes, zwitterionic intermediates have been proposed. nih.govnih.gov These intermediates can then undergo different reaction pathways, including sulfonyl transfer or desulfonylation, leading to the formation of new heterocyclic structures. nih.govnih.gov The fate of the zwitterionic intermediate is often dependent on the structure of the sulfonamide, such as the ring size in cyclic sulfonamides. nih.govnih.gov

Sulfonyl Radical Intermediates: As mentioned previously, sulfonyl radicals are key intermediates in the photocatalytic late-stage functionalization of sulfonamides. acs.org Generated from N-sulfonylimines, these radicals can be trapped by various radical acceptors. acs.org For example, they can be trapped with a hydrogen atom donor to form a sulfinate salt, which can then be further functionalized. acs.org The identification of the products derived from these trapping experiments provides strong evidence for the transient existence of the sulfonyl radical.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound. nih.gov

Conformational and Electronic Analysis: DFT studies on sulfanilamide (B372717) and its derivatives have been used to determine their stable conformations and electronic properties. researchgate.net Such studies predict that the arrangement of the groups around the S-N bond (e.g., eclipsed or staggered) can be influenced by solvent effects. researchgate.net Understanding the ground-state geometry is fundamental to studying reaction pathways.

Reaction Pathway Modeling: DFT calculations can be used to model the entire reaction coordinate for a given transformation, including the structures and energies of reactants, transition states, intermediates, and products. youtube.comyoutube.comnih.gov For instance, in the ozone oxidation of sulfonamide antibiotics, DFT calculations help identify the most vulnerable sites for attack by calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netresearchgate.net

Transition State Analysis: A key aspect of computational mechanistic studies is the localization and characterization of transition state (TS) structures. youtube.comyoutube.com The energy of the transition state determines the activation barrier and thus the rate of the reaction. For the reductive cleavage of sulfonamides, theoretical studies have calculated the activation barrier for the N-S bond cleavage, providing a quantitative measure of the reaction's feasibility. researchgate.net These calculations can also reveal the nature of the transition state, for example, the extent of bond breaking and bond formation.

| Computational Method | System Studied | Key Findings |

|---|---|---|

| DFT (B3LYP/6-311++G(3df,2p)) | Sulfanilamide and derivatives | Predicted stable conformers and influence of solvent on geometry. researchgate.net |

| DFT | Ozone oxidation of sulfonamides | Identified vulnerable sites for oxidation based on HOMO-LUMO gaps. researchgate.net |

| DFT | Reductive photocleavage of sulfonamides | Calculated a small activation barrier for N-S bond cleavage, supporting a rapid dissociation. researchgate.net |

Structural Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural elucidation of 4-Bromo-N,N-dimethylbenzenesulfonamide, offering detailed insights into its electronic and vibrational states and the magnetic environments of its constituent atoms.

NMR spectroscopy provides granular information about the carbon-hydrogen framework of the molecule. The spectra are consistent with a 1,4-disubstituted benzene (B151609) ring.

¹H NMR: The proton NMR spectrum displays characteristic signals for both the aromatic and methyl protons. uni-muenchen.de The aromatic region shows a complex pattern typical of a para-substituted phenyl ring, often described as an AA'BB' system, with two multiplets observed between δ 7.58 and 7.76 ppm. uni-muenchen.de A distinct singlet appears upfield at approximately δ 2.68 ppm, integrating to six protons, which is unequivocally assigned to the two magnetically equivalent methyl groups attached to the nitrogen atom. uni-muenchen.de

¹³C NMR: The carbon NMR spectrum complements the proton data, showing four signals for the aromatic carbons and one for the N-methyl carbons. uni-muenchen.de The signal at δ 38.31 ppm corresponds to the two equivalent methyl carbons. uni-muenchen.de The aromatic signals are observed at δ 128.14, 129.80, 132.90, and 135.20 ppm, representing the four distinct carbon environments within the phenyl ring. uni-muenchen.de

| Nucleus | Chemical Shift (δ) ppm | Signal Description | Assignment |

|---|---|---|---|

| ¹H | 7.69 – 7.76 | Multiplet | 2 x Aromatic CH |

| ¹H | 7.58 – 7.65 | Multiplet | 2 x Aromatic CH |

| ¹H | 2.68 | Singlet | N(CH₃)₂ |

| ¹³C | 135.20 | Aromatic | Ar-C |

| ¹³C | 132.90 | Aromatic | Ar-C |

| ¹³C | 129.80 | Aromatic | Ar-C |

| ¹³C | 128.14 | Aromatic | Ar-C |

| ¹³C | 38.31 | Aliphatic | N(CH₃)₂ |

IR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum for this compound, typically recorded on a KBr wafer, shows strong characteristic absorption bands for the sulfonamide group. nih.gov The key S=O (sulfonyl) stretches are expected to appear in the range of 1150–1350 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | Stretching | Aromatic C-H |

| ~1350 | Asymmetric Stretching | Sulfonyl (S=O) |

| ~1150 | Symmetric Stretching | Sulfonyl (S=O) |

| ~950 | Stretching | S-N |

| ~750 | Out-of-plane Bending | Aromatic C-H (para-disubstituted) |

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The molecular formula of this compound is C₈H₁₀BrNO₂S, corresponding to a molecular weight of approximately 264.14 g/mol . nih.gov A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺ (approximately 263 and 265 amu).

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀BrNO₂S | nih.gov |

| Molecular Weight | 264.14 g/mol | nih.gov |

| Expected Molecular Ion Peaks [M]⁺, [M+2]⁺ | ~263, 265 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, allowing for precise determination of bond lengths, bond angles, and solid-state conformation.

As of this review, a definitive single-crystal X-ray structure for this compound is not available in the searched public scientific literature and crystallographic databases. Therefore, a detailed analysis of its specific crystal packing and intermolecular interactions cannot be provided. Such a study would typically reveal non-covalent interactions, such as van der Waals forces or potential C-H···O contacts, that govern the supramolecular assembly in the solid state.

Computational Chemistry and Molecular Modeling for Structural Insights

No published studies were found that specifically detail DFT calculations for this compound. Such studies would typically involve the calculation of optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap, electrostatic potential maps, and Mulliken charges), and vibrational frequencies. This information would provide a deeper understanding of the molecule's reactivity, stability, and spectroscopic characteristics.

A conformational analysis of this compound, which would identify the most stable three-dimensional arrangements of the molecule, has not been reported in the scientific literature. This type of study would involve mapping the potential energy surface by rotating the key rotatable bonds, such as the C-S and S-N bonds, to determine the global and local energy minima.

There is no evidence of molecular dynamics simulations having been performed on this compound in published research. These simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility, interactions with solvents, and conformational changes in different environments.

Applications in Medicinal Chemistry and Biological Systems Research

Antimicrobial Research Pathways and Mechanisms of Action

The antimicrobial activities of sulfonamides are well-established, primarily targeting the folic acid biosynthesis pathway in bacteria. This mechanism provides a basis for understanding the potential, albeit currently undocumented, antimicrobial pathways of 4-Bromo-N,N-dimethylbenzenesulfonamide.

Sulfonamides function as antimicrobial agents by acting as competitive inhibitors of an essential enzyme in the folic acid synthesis pathway. Folic acid is a crucial vitamin for prokaryotic and eukaryotic cells, necessary for the synthesis of nucleic acids and certain amino acids. While humans obtain folic acid from their diet, bacteria must synthesize it de novo. This difference is the basis for the selective toxicity of sulfonamides against bacteria. The general mechanism involves the sulfonamide molecule mimicking the natural substrate, para-aminobenzoic acid (pABA).

However, specific studies detailing the inhibitory effects of this compound on folic acid biosynthesis have not been identified in the reviewed scientific literature.

The specific target enzyme for sulfonamides within the folic acid pathway is dihydropteroate (B1496061) synthase (DHPS). This enzyme catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate. Sulfonamides, due to their structural similarity to pABA, compete for the active site of DHPS. This competitive inhibition halts the production of dihydropteroate, and consequently, the synthesis of folic acid, leading to a bacteriostatic effect where bacterial growth and replication are arrested.

While this is the established mechanism for the sulfonamide class of drugs, direct evidence and detailed kinetic data of this compound's interaction with dihydropteroate synthase are not available in the current body of scientific research.

Many sulfonamide derivatives have been investigated for their efficacy against a wide range of Gram-positive and Gram-negative bacteria. The breadth of activity is dependent on the specific chemical structure of the sulfonamide derivative.

A review of available literature did not yield specific studies that have investigated the broad-spectrum antibacterial activity of this compound. Consequently, there is no data available on its minimum inhibitory concentrations (MIC) against various bacterial strains.

Table 1: Investigated Antimicrobial Activity of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

This table is for illustrative purposes. No data is available in the scientific literature for the antimicrobial activity of this specific compound.

Bacterial resistance to sulfonamides is a significant clinical challenge and can occur through several mechanisms. The most common are:

Mutations in the folP gene: Alterations in the gene encoding for dihydropteroate synthase can reduce the binding affinity of sulfonamides to the enzyme, while still allowing the natural substrate, pABA, to bind.

Acquisition of resistance genes: Bacteria can acquire plasmids carrying genes (sul1, sul2, sul3) that code for a resistant form of dihydropteroate synthase. These alternative enzymes are not inhibited by sulfonamides and allow the bacteria to continue producing folic acid.

Increased production of pABA: Some bacteria can overcome the competitive inhibition by overproducing the natural substrate, pABA.

Decreased drug permeability or active efflux: Changes in the bacterial cell envelope can reduce the uptake of the sulfonamide, or bacteria may acquire efflux pumps that actively remove the drug from the cell.

These are general mechanisms of resistance to the sulfonamide class of antibiotics. The specific interactions of this compound with these resistance mechanisms have not been studied.

Anticancer and Antiproliferative Research

Certain sulfonamide derivatives have been explored for their potential as anticancer agents. Their mechanisms of action in this context are diverse and often unrelated to folic acid inhibition.

Some sulfonamides have been shown to exert antiproliferative effects by interfering with various cellular signaling pathways crucial for cancer cell growth, survival, and metastasis. These pathways can include those involved in cell cycle regulation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). For instance, some sulfonamides are known to inhibit carbonic anhydrases, enzymes that are overexpressed in some tumors and contribute to the acidic tumor microenvironment.

Specific research on the effects of this compound on cellular pathways in cancer cells is not present in the available scientific literature. Therefore, its potential to modulate pathways such as the PI3K/Akt, MAPK/ERK, or others involved in cancer progression has not been determined.

Table 2: Investigated Antiproliferative Activity of this compound

| Cancer Cell Line | IC50 (µM) | Affected Pathway | Reference |

|---|---|---|---|

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

This table is for illustrative purposes. No data is available in the scientific literature for the antiproliferative activity of this specific compound.

Molecular Targeting of Enzymes (e.g., Carbonic Anhydrase IX)

The primary mechanism through which benzenesulfonamide (B165840) derivatives exert their biological effects is by targeting specific enzymes. A prominent target is Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme that is overexpressed in a wide range of solid tumors. rsc.orgresearchgate.net Under normal physiological conditions, CA IX expression is low in most tissues. researchgate.net However, in the hypoxic microenvironment of tumors, its expression is significantly upregulated. nih.gov

CA IX plays a crucial role in pH regulation, contributing to the acidification of the extracellular matrix, which in turn promotes tumor cell survival, proliferation, growth, and metastasis. researchgate.netnih.gov The catalytic activity of CA IX, like other carbonic anhydrases, depends on a zinc ion located within its active site. nih.gov Aromatic sulfonamides are potent inhibitors of CA isoforms because the sulfonamide group (-SO₂NH₂) acts as a highly effective zinc-binding group (ZBG). mdpi.com It coordinates directly with the Zn²⁺ ion in the enzyme's active site, disrupting the catalytic cycle and inhibiting its function. mdpi.comnih.gov The design of inhibitors often involves modifying the aromatic ring attached to this zinc-binding group to enhance binding affinity and selectivity for the target isoform, such as CA IX. mdpi.com

In Vitro Cytotoxicity and Selectivity Studies

The therapeutic potential of benzenesulfonamide derivatives as anticancer agents is evaluated through in vitro cytotoxicity studies on various cancer cell lines. Research has demonstrated that certain novel aryl thiazolone-benzenesulfonamides exhibit significant anti-proliferative activity against breast cancer cell lines, including the triple-negative MDA-MB-231 and MCF-7 lines. rsc.orgresearchgate.net

A key aspect of these studies is determining the selectivity of the compounds. Ideally, an effective anticancer agent should be highly toxic to cancer cells while having minimal effect on normal, healthy cells. Studies have shown that some benzenesulfonamide derivatives display high selectivity, being 5.5 to 17.5 times more potent against breast cancer cell lines compared to the normal breast cell line MCF-10A. rsc.org Furthermore, selectivity is also assessed at the enzyme level, comparing the inhibitory activity against the tumor-associated CA IX isoform versus the ubiquitous, cytosolic CA II isoform. Derivatives have been identified that show remarkable selectivity for CA IX over CA II, which is a critical feature for minimizing off-target effects. rsc.orgresearchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Benzenesulfonamide Derivatives

| Compound | MDA-MB-231 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | MCF-10A IC₅₀ (μM) |

|---|---|---|---|

| 4e | 3.58 | 4.58 | 19.70 |

| 4g | 1.52 | 2.65 | 26.60 |

| 4h | 2.10 | 3.11 | 22.30 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data sourced from studies on novel thiazolone–sulfonamide conjugates. researchgate.net

Table 2: Carbonic Anhydrase Inhibition and Selectivity of Selected Benzenesulfonamide Derivatives

| Compound | CA IX Inhibition IC₅₀ (nM) | CA II Inhibition IC₅₀ (μM) |

|---|---|---|

| 4e | 10.93 | 1.55 |

| 4g | 15.64 | 2.76 |

| 4h | 25.06 | 3.92 |

IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity. Data sourced from studies on novel thiazolone–sulfonamide conjugates. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For benzenesulfonamide derivatives, SAR studies provide crucial insights into how chemical modifications affect their inhibitory potency against targets like CA IX.

The insights gained from SAR studies inform the rational design of new derivatives with improved potency and selectivity. A common and effective strategy is the "tail approach," where different chemical moieties are appended to the core aromatic sulfonamide scaffold. mdpi.com This approach modulates the physicochemical properties of the inhibitor to achieve better interactions with amino acid residues lining the enzyme's active site, which can extend beyond the immediate vicinity of the zinc ion. mdpi.com

Molecular Docking and Receptor Interaction Studies

To visualize and understand how these inhibitors interact with their enzyme targets at an atomic level, researchers employ computational techniques like molecular docking.

Molecular docking simulations are used to predict the preferred binding mode and affinity of a ligand (the inhibitor) within the active site of a protein (e.g., CA IX). mdpi.com These computational studies are invaluable for rationalizing observed biological activities and guiding the design of new compounds. mdpi.commdpi.com Docking studies for benzenesulfonamide derivatives consistently show the sulfonamide ring fitting deeply into the enzyme's active site. mdpi.com

The primary and most critical interaction is the coordination of the sulfonamide group's nitrogen atom with the catalytic Zn²⁺ ion. researchgate.net Beyond this, the inhibitor forms a network of interactions with surrounding amino acid residues. For example, hydrogen bonds are often formed between the sulfonamide's SO₂ group and the side chain of residues like Thr199. researchgate.net Hydrophobic interactions also play a significant role, with different parts of the inhibitor molecule interacting with nonpolar residues such as Leu198, Ile91, Gln92, and Phe131 in the active site cavity. researchgate.net These combined interactions stabilize the ligand-protein complex, and the strength of these interactions correlates with the compound's inhibitory potency. researchgate.net Visualizing these binding modes helps researchers to modify the inhibitor's structure to create more favorable interactions, leading to molecules with enhanced binding affinity and biological activity. mdpi.com

Identification of Key Binding Interactions

Currently, there is a notable absence of specific research detailing the key binding interactions of this compound with biological targets. While the sulfonamide functional group is a known pharmacophore that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions with metalloenzymes, specific studies elucidating these interactions for the title compound are not readily found in scientific databases. The bromine atom at the para position and the N,N-dimethyl substitution on the sulfonamide nitrogen would undoubtedly influence its electronic properties and steric profile, which in turn would dictate its binding affinity and selectivity for any potential biological targets. However, without experimental data from studies such as X-ray crystallography or computational modeling specific to this compound, any discussion of its binding interactions would be purely speculative.

Pharmacological Research and Therapeutic Development Potential

The potential of this compound in pharmacological research and therapeutic development remains largely unexplored. The sulfonamide class of compounds is known for a wide range of biological activities. However, specific data on the pharmacological profile of this compound is not available in the current body of scientific literature. scbt.comnih.gov

While many benzenesulfonamide derivatives are investigated for various therapeutic applications, information regarding the specific biological activities and potential uses of this compound is not detailed in available research. scbt.comnih.gov The modification of the benzenesulfonamide scaffold, including the introduction of a bromine atom and dimethylamine (B145610) group, can theoretically modulate its activity against various biological targets. Further research would be necessary to determine the specific biological effects and any potential therapeutic applications of this particular compound.

Catalysis and Material Science Applications of 4 Bromo N,n Dimethylbenzenesulfonamide Derivatives

Derivatives of 4-Bromo-N,N-dimethylbenzenesulfonamide serve as versatile building blocks in both organic catalysis and the development of advanced materials. The presence of the reactive carbon-bromine bond, coupled with the electronic properties of the sulfonamide group, allows for a range of chemical transformations and applications.

**6.1. Role in Organic Catalysis

The structural framework of this compound is pertinent to several areas of organic catalysis, primarily through the generation of reactive N-halo species and its participation in metal-catalyzed coupling reactions.

N-halo sulfonamides are a class of reagents widely employed in organic synthesis for their ability to act as sources of halogens and as oxidants. ics-ir.orgresearchgate.net The reactivity of these compounds stems from the lability of the nitrogen-halogen (N-X) bond. researchgate.net Depending on the reaction conditions, this bond can cleave to form various highly reactive intermediates, including halogen radicals, halogen cations, and nitrogen-centered radicals or anions. ics-ir.org

While this compound itself is not an N-halo reagent, it serves as a precursor to related structures that are. The parent sulfonamide can be converted into an N-halo derivative, which would be expected to exhibit the characteristic reactivity of this class of compounds. These reagents are known to participate in a variety of organic transformations, including:

Halogenation: They are effective agents for the electrophilic halogenation of saturated and unsaturated compounds. ics-ir.org

Oxidation: N-halo reagents can act as mild oxidants for various functional groups. researchgate.net

Group Transfer Reactions: They can facilitate reactions such as aziridination of alkenes. ics-ir.org

The generation of nitrogen-centered radicals from N-halo sulfonamides is particularly useful for the functionalization of unactivated C-H bonds, a challenging transformation in organic synthesis. csic.es

The this compound structure is an excellent substrate for metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Copper-catalyzed reactions, in particular, are widely used for the N-arylation of sulfonamides, a process often referred to as the Ullmann condensation. nie.edu.sgnih.gov

In these reactions, the aryl bromide moiety of this compound can couple with a variety of nitrogen-containing nucleophiles. Copper-based catalysts are advantageous due to their low cost and toxicity compared to other transition metals like palladium. researchgate.net Research has shown that a combination of copper salts (e.g., Cu₂O) and specific ligands can effectively catalyze the coupling of sulfonamides with aryl halides. nih.govresearchgate.netdntb.gov.ua Ligand-free systems using copper salts have also been developed, simplifying the reaction setup. nie.edu.sg

The efficiency of these copper-catalyzed reactions is influenced by several factors, including the choice of solvent, base, and the electronic properties of the substrates. nie.edu.sg For instance, electron-withdrawing groups on the aryl halide can affect the reaction rate differently than electron-donating groups. nie.edu.sg These methods provide a direct and attractive approach for preparing N-aryl sulfonamides, which are important structural motifs in many pharmaceuticals. nih.govresearchgate.net

| Catalyst System | Reactants | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Cu₂O / 4-hydroxypicolinamide | Primary Sulfonamides + (Hetero)aryl Chlorides | Not Specified | Not Specified | Not Specified | nih.govresearchgate.net |

| Copper Salts (2-5 mol%) / Oxalamides | Primary/Secondary Sulfonamides + (Hetero)aryl Bromides | Not Specified | Not Specified | 100 °C | researchgate.netdntb.gov.ua |

| Cu₂O (Ligand-free) | Sulfonamides + Aryl Halides | Bases with large cations | Polar aprotic | Not Specified | nie.edu.sg |

**6.2. Advanced Materials Research

The unique combination of a reactive aryl bromide and a polar sulfonamide group makes this compound and its derivatives attractive candidates for incorporation into novel materials.

The development of functional polymers with tailored properties is a major focus of materials science. The structure of this compound offers a strategic entry point for creating such polymers. The carbon-bromine bond can serve as a reactive handle for polymerization reactions. For example, through palladium- or nickel-catalyzed cross-coupling reactions like Suzuki or Heck polycondensation, the molecule can be integrated into the main chain of a polymer.

This approach allows for the synthesis of aromatic polymers containing sulfonamide moieties. Such polymers could exhibit enhanced thermal stability, specific solubility characteristics, and the potential for ion-exchange capabilities, particularly in applications like proton exchange membranes for fuel cells. mdpi.com The incorporation of the polar -SO₂N(CH₃)₂ group can influence the polymer's mechanical properties, adhesion, and affinity for certain substrates.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and halogen bonding. The sulfonamide group is an excellent hydrogen bond acceptor (via its oxygen atoms) and, in primary or secondary sulfonamides, a hydrogen bond donor (via the N-H proton).

Research on a closely related derivative, 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, provides direct insight into how these molecules can form ordered, three-dimensional supramolecular architectures. researchgate.net In the crystal structure of this compound, strong N—H⋯O hydrogen bonds link the molecules into one-dimensional chains. researchgate.net These chains are further interconnected through other non-covalent interactions, demonstrating the directing influence of the sulfonamide and bromo groups in creating higher-order structures. researchgate.net While this compound lacks an N-H donor, its sulfonyl oxygens can still act as potent hydrogen bond acceptors, and the bromine atom can participate in halogen bonding, guiding the assembly of complex architectures with other molecules.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉BrFNO₂S |

| Molecular Weight | 330.17 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Key Supramolecular Interaction | N—H⋯O hydrogen bonds forming C(4) chains |

Future Research Directions and Emerging Paradigms

Novel Synthetic Methodologies for 4-Bromo-N,N-dimethylbenzenesulfonamide and Its Analogues

The development of efficient and sustainable synthetic routes is a cornerstone of modern organic chemistry. While traditional methods for the synthesis of this compound, such as the reaction of 4-bromobenzenesulfonyl chloride with dimethylamine (B145610), are well-established, future research is geared towards methodologies that offer greater efficiency, substrate scope, and environmental compatibility.

Emerging strategies focus on the use of catalytic systems to facilitate the formation of the sulfonamide bond. For instance, copper-catalyzed N-arylation of sulfonamides presents a promising alternative to traditional methods. researchgate.netrsc.orgresearchgate.net These reactions can often be performed under milder conditions and with a broader range of substrates, enabling the synthesis of a diverse library of this compound analogues. researchgate.net Palladium-catalyzed cross-coupling reactions are also being explored for the synthesis of N-arylsulfonamides, offering another powerful tool for structural diversification. researchgate.netacs.org

Furthermore, research into the synthesis of sulfonamides from readily available starting materials like nitroarenes is gaining traction. tandfonline.com Such methods, which often involve a one-pot reduction and subsequent sulfonylation, can provide more direct and atom-economical routes to the target compounds. The development of these novel synthetic approaches will be instrumental in expanding the chemical space around this compound, providing a platform for the discovery of new bioactive molecules and functional materials.

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new ones. The formation of the sulfonamide bond in this compound is generally understood to proceed through a nucleophilic attack of dimethylamine on the sulfonyl chloride. However, the precise nature of the transition state and the influence of reaction conditions on the reaction pathway are areas ripe for further investigation.

Mechanistic studies may involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling. For instance, detailed computational studies can elucidate the energy profiles of different proposed mechanisms, such as an SN2-type displacement or an addition-elimination pathway. nih.govresearchgate.net Understanding these subtleties can lead to the development of more efficient catalytic systems and the ability to control the selectivity of reactions involving multifunctional substrates.

Moreover, as this compound and its analogues are used in more complex chemical transformations, a deeper mechanistic understanding of these subsequent reactions will be crucial. This includes elucidating the role of the sulfonamide moiety in directing reactivity or participating in catalytic cycles. Such knowledge will be invaluable for the application of these compounds as building blocks in the synthesis of more complex molecular architectures.

Expanding Biological Target Identification and Validation

The benzenesulfonamide (B165840) scaffold is a well-recognized pharmacophore, present in a wide array of therapeutic agents. ontosight.ainih.gov Analogues of this compound have shown promise as inhibitors of various enzymes, highlighting the potential of this compound class in drug discovery.

A key area of future research will be the systematic identification and validation of the biological targets of this compound and its derivatives. This will involve high-throughput screening against diverse panels of enzymes and receptors to identify novel bioactivities. One particularly promising area is the inhibition of carbonic anhydrases (CAs), with several studies demonstrating the potential of benzenesulfonamide derivatives as potent and selective inhibitors of tumor-associated CA isoforms such as CA IX and CA XII. rsc.orgacs.orgnih.gov

Another important class of enzymes that are being explored as targets for benzenesulfonamide derivatives are metallo-β-lactamases, which are involved in antibiotic resistance. nih.gov The discovery of potent inhibitors of these enzymes could lead to the development of new strategies to combat bacterial infections. nih.gov Furthermore, the potential of these compounds as anticancer and antimicrobial agents warrants further investigation, with studies pointing towards their ability to induce apoptosis in cancer cells and inhibit the growth of pathogenic microorganisms. rsc.orgtandfonline.com

The validation of identified targets will be a critical step, involving techniques such as genetic knockdown, pharmacological modulation, and the use of chemical probes to confirm the role of the target in disease pathology. tubitak.gov.tr

Advanced Computational Approaches for Predictive Modeling

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its analogues, advanced computational approaches will play a pivotal role in accelerating the discovery and development process.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of benzenesulfonamide derivatives with their biological activity. nih.govmdpi.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of new analogues with improved potency and selectivity.

Molecular docking simulations can provide insights into the binding modes of these compounds with their biological targets. nih.govlongdom.org By visualizing the interactions between the ligand and the active site of a protein, researchers can rationally design modifications to the ligand structure to enhance binding affinity. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event. nih.gov

These computational approaches, when used in conjunction with experimental data, will enable a more efficient exploration of the chemical space around this compound and facilitate the design of molecules with tailored properties.

Synergistic Applications in Interdisciplinary Research Fields

The versatility of the benzenesulfonamide scaffold lends itself to applications in a wide range of scientific disciplines. Future research will likely see the increasing use of this compound and its derivatives in interdisciplinary fields, leading to synergistic advancements.

In the field of chemical biology , these compounds can be used as chemical probes to study biological processes. For example, fluorescently labeled analogues could be synthesized to visualize the localization and dynamics of their biological targets within living cells.

In materials science , the rigid aromatic core and the potential for hydrogen bonding of the sulfonamide group make these compounds interesting building blocks for the construction of novel supramolecular assemblies and functional materials. Their properties could be tuned by modifying the substituents on the aromatic ring.

In agricultural chemistry , the biological activity of sulfonamides suggests that analogues of this compound could be explored as potential herbicides or pesticides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-N,N-dimethylbenzenesulfonamide with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 4-bromobenzenesulfonyl chloride with dimethylamine in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere. Slow addition of dimethylamine (2.2 equivalents) at 0–5°C minimizes side reactions. Purification via recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals. This approach is analogous to the synthesis of 4-Fluoro-N,N-dimethylbenzenesulfonamide, where sulfonyl chloride reacts with dimethylamine .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies dimethyl groups (δ ~2.7 ppm) and aromatic protons (δ ~7.6–7.8 ppm). C NMR confirms sulfonamide and bromine-substituted carbons.

- IR : Strong S=O stretches (~1350 cm and ~1150 cm) and N–H (if present) at ~3300 cm.

- Mass Spectrometry : ESI-MS in positive mode shows [M+H] peaks; bromine’s isotopic pattern (1:1 ratio for Br/Br) aids identification.

- Elemental Analysis : Validate C, H, N, S, and Br percentages.

- Structural analogs in crystallographic studies (e.g., 4-Bromo-N-cyclohexylbenzenesulfonamide) use similar techniques .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at the para position enables Suzuki-Miyaura cross-coupling with boronic acids. Use Pd(PPh) (2 mol%) in DMF/HO (3:1) at 80°C for 12–24 hours. The sulfonamide group is electron-withdrawing, which moderates reactivity; pre-coordination of Pd to the sulfonyl oxygen may require optimized base selection (e.g., KCO). Similar reactivity is observed in brominated sulfonamide derivatives used as intermediates .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction be optimized for determining the structure of this compound, considering heavy atom effects?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption from bromine. Collect high-resolution data (θ < 25°) to resolve heavy atom positions.

- Refinement : Employ SHELXL-2018/3 with anisotropic displacement parameters for Br and S. Apply multi-scan absorption corrections (e.g., SADABS). The Flack parameter should confirm absolute structure if chirality is present.

- Validation : Check for voids using PLATON and validate hydrogen bonding (e.g., N–H···O interactions). Studies on 4-Bromo-N-cyclohexylbenzenesulfonamide demonstrate similar refinement protocols .

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Bromine’s electronegativity and the sulfonamide’s resonance effects dominate charge distribution.

- Molecular Docking : For biological studies, dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Parameterize partial charges via AM1-BCC.

- MD Simulations : Simulate solvation dynamics in explicit water (TIP3P model) to study conformational stability. Computational workflows for related sulfonamides (e.g., 3,4-Dichloro-N-phenylbenzenesulfonamide) provide benchmarks .

Q. How to resolve contradictions in reported crystallographic data (e.g., bond lengths, angles) for brominated sulfonamides?

- Methodological Answer : Discrepancies often arise from temperature effects, disorder, or refinement models.

- Data Reanalysis : Reprocess raw diffraction data with updated software (e.g., SHELXL vs. older versions).

- Twinned Crystals : Use TWINLAWS in SHELX to deconvolute overlapping reflections.

- Comparative Studies : Cross-reference with high-resolution datasets of structurally similar compounds, such as 2-(4-Bromobenzenesulfonamido)acetic acid, to identify systematic errors .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., replacing Br with Cl, modifying dimethyl groups) to assess pharmacophore requirements.

- Enzyme Assays : Test inhibitory activity against targets like carbonic anhydrase or tyrosine kinases using fluorescence-based assays (e.g., FAM-labeled substrates).

- QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic descriptors (σ, logP) with activity. Studies on 4-amino-benzenesulfonamide derivatives demonstrate this approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.